molecular formula C20H22ClN7O2 B2692493 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone CAS No. 1798637-58-7

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone

Cat. No. B2692493
CAS RN: 1798637-58-7
M. Wt: 427.89
InChI Key: QOXRYRUYJQQAIK-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research into the chemical compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone has led to the synthesis of various novel compounds with potential biological activities. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds exhibited moderate effects against certain bacterial and fungal species, highlighting their antimicrobial potential (H. Abdel‐Aziz et al., 2008).

Anticancer and Antimicrobial Activities

The compound's derivatives have been explored for their anticancer and antimicrobial activities. For example, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds were identified as potential inhibitors of cyclooxygenase-1/2 (COX-1/2), with significant analgesic and anti-inflammatory activities, suggesting their utility in treating conditions like cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (A. Abu‐Hashem et al., 2020).

Antitumor Evaluations

Further studies have focused on evaluating the antitumor activity of 1,2,4-triazine derivatives bearing the piperazine amide moiety against breast cancer cells. These studies revealed that certain compounds within this class showed promising antiproliferative effects when compared with cisplatin, a known anticancer drug. This highlights the potential of these derivatives in cancer therapy, especially in targeting breast cancer (L. Yurttaş et al., 2014).

Development of Antifungal Agents

The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, illustrates the application of the chemical compound in developing antifungal medications. The specific synthesis route involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process is critical for setting the relative stereochemistry of voriconazole, which is essential for its antifungal activity (M. Butters et al., 2001).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-14-7-16(8-15(2)20(14)21)30-10-19(29)27-5-3-26(4-6-27)17-9-18(24-12-23-17)28-13-22-11-25-28/h7-9,11-13H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXRYRUYJQQAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone

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